molecular formula C11H12ClFO B8397667 1-(4-Chloro-2-fluorophenyl)-1-cyclopropylethanol

1-(4-Chloro-2-fluorophenyl)-1-cyclopropylethanol

Cat. No. B8397667
M. Wt: 214.66 g/mol
InChI Key: XOSJWYCWQGFMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-fluorophenyl)-1-cyclopropylethanol is a useful research compound. Its molecular formula is C11H12ClFO and its molecular weight is 214.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-2-fluorophenyl)-1-cyclopropylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-fluorophenyl)-1-cyclopropylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Chloro-2-fluorophenyl)-1-cyclopropylethanol

Molecular Formula

C11H12ClFO

Molecular Weight

214.66 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)-1-cyclopropylethanol

InChI

InChI=1S/C11H12ClFO/c1-11(14,7-2-3-7)9-5-4-8(12)6-10(9)13/h4-7,14H,2-3H2,1H3

InChI Key

XOSJWYCWQGFMIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C2=C(C=C(C=C2)Cl)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

114.6 ml (57.31 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran were taken up at 0° C. in 23 ml of diethyl ether, and 4.95 g (28.65 mmol) of 4′-chloro-2′-fluoroacetophenone dissolved in 5 ml of diethyl ether were slowly added dropwise. Stirring at 0° C. for 1 h was followed by warming to RT, and the reaction solution was mixed with acetonitrile, water and a little kieselguhr, and the mixture was filtered through kieselguhr. The phases of the filtrate were separated and the aqueous phase was extracted twice with diethyl ether. The combined organic phases were washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the solvents were removed in vacuo. The crude product was purified by preparative HPLC (mobile phase: acetonitrile-water gradient) to result in 4.30 g (70% of theory) of the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.95 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
23 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.